N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide
Description
N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-4-propan-2-yloxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H22N2O3/c1-15(2)25-18-11-8-17(9-12-18)21(24)23(20-6-4-5-13-22-20)14-19-10-7-16(3)26-19/h4-13,15H,14H2,1-3H3 |
InChI Key |
VYESONGGKZEFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide typically involves multiple steps:
Formation of the 5-methylfuran-2-ylmethyl intermediate: This can be achieved through the methylation of furan, followed by a formylation reaction to introduce the methyl group at the 5-position.
Synthesis of the 4-(propan-2-yloxy)benzoyl chloride: This involves the reaction of 4-hydroxybenzoic acid with isopropyl alcohol under acidic conditions to form the ester, followed by conversion to the acyl chloride using thionyl chloride.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group at the 3-position.
N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)-N-(pyridin-4-yl)benzamide: Similar structure but with the pyridinyl group at the 4-position.
Uniqueness
N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
